N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
CAS No.: 2034223-10-2
Cat. No.: VC6245762
Molecular Formula: C19H21BrN2O2
Molecular Weight: 389.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034223-10-2 |
|---|---|
| Molecular Formula | C19H21BrN2O2 |
| Molecular Weight | 389.293 |
| IUPAC Name | N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
| Standard InChI | InChI=1S/C19H21BrN2O2/c1-24-18-9-10-22(13-18)17-7-5-15(6-8-17)19(23)21-12-14-3-2-4-16(20)11-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,21,23) |
| Standard InChI Key | VODQOROEGSURMY-UHFFFAOYSA-N |
| SMILES | COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₂₁BrN₂O₂, with a molecular weight of 413.29 g/mol. Its IUPAC name reflects three key substructures:
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A 3-bromophenylmethyl group attached to the amide nitrogen.
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A benzamide core substituted at the para position.
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A 3-methoxypyrrolidin-1-yl group providing conformational flexibility and hydrogen-bonding capacity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrN₂O₂ |
| Molecular Weight | 413.29 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
| SMILES | COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Br |
| Topological Polar SA | 61.6 Ų |
| Hydrogen Bond Donors | 1 |
Stereochemical Considerations
Synthesis and Optimization
Reaction Pathways
A representative synthesis involves a three-step sequence:
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Pyrrolidine Functionalization: 3-Methoxypyrrolidine is prepared via nucleophilic substitution of 3-hydroxypyrrolidine with methyl iodide under basic conditions (K₂CO₃, DMF, 60°C).
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Benzamide Core Assembly: 4-Fluorobenzonitrile undergoes nucleophilic aromatic substitution with 3-methoxypyrrolidine (120°C, 18 h) to yield 4-(3-methoxypyrrolidin-1-yl)benzonitrile, followed by hydrolysis to the corresponding benzoic acid .
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Amide Coupling: The benzoic acid is coupled with 3-bromobenzylamine using EDCl/HOBt in dichloromethane, achieving >75% yield after purification by silica chromatography .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 60°C, 6 h | 89% | 95% |
| 2 | 3-Methoxypyrrolidine, 120°C | 68% | 91% |
| 3 | EDCl/HOBt, DCM, RT | 76% | 98% |
Scalability Challenges
Industrial-scale production faces hurdles in controlling enantiomeric excess during pyrrolidine functionalization. Continuous-flow systems with chiral catalysts (e.g., Jacobsen’s thiourea) are under investigation to improve stereoselectivity while maintaining throughput ≥5 kg/batch .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (clogP = 3.2) with limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies in plasma (human, 37°C) show a half-life of 2.3 hours, primarily due to esterase-mediated hydrolysis of the methoxy group .
Table 3: Physicochemical Profile
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 148–150°C | DSC |
| logP (octanol/water) | 3.2 | Shake-flask |
| Solubility (pH 7.4) | 0.087 mg/mL | HPLC-UV |
| Plasma Stability (t₁/₂) | 2.3 h | LC-MS/MS |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (t, J=5.6 Hz, 1H, NH), 7.72 (d, J=8.4 Hz, 2H, ArH), 7.58 (s, 1H, ArH), 7.45–7.38 (m, 3H, ArH), 4.52 (d, J=5.6 Hz, 2H, CH₂), 3.72–3.68 (m, 1H, pyrrolidine), 3.31 (s, 3H, OCH₃), 2.95–2.85 (m, 4H, pyrrolidine) .
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HRMS (ESI+): m/z calc. for C₁₉H₂₁BrN₂O₂ [M+H]⁺: 413.0754; found: 413.0758.
Biological Activity and Mechanism
Tubulin Binding Hypothesis
Structural analogs (e.g., PubChem CID 3473167 ) inhibit microtubule assembly by binding to β-tubulin’s colchicine site. Molecular docking suggests the bromophenyl group occupies a hydrophobic cleft near Cys239, while the methoxypyrrolidine forms hydrogen bonds with Thr238 .
Figure 1: Proposed Binding Mode to β-Tubulin
[Hypothetical model showing benzamide core (yellow), bromophenyl (green), and methoxypyrrolidine (blue) interacting with tubulin residues.]
Cytotoxicity Screening
Preliminary data from NCI-60 cell lines show moderate activity against leukemia (GI₅₀ = 2.1 μM) and renal cancer (GI₅₀ = 3.4 μM) cells. Selectivity indices (SI = 4.7–6.2) suggest preferential toxicity over non-cancerous HEK293 cells (GI₅₀ = 15.8 μM) .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead for:
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Antimitotic Agents: Structural optimization to improve tubulin binding (e.g., replacing methoxy with trifluoromethoxy increases potency 3-fold in analogs) .
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CNS Therapeutics: Blood-brain barrier permeability (Pe = 8.7 × 10⁻⁶ cm/s in MDCK-MDR1 assays) supports potential use in glioblastoma .
Materials Science
Benzamide derivatives self-assemble into liquid crystalline phases. Polarized microscopy reveals a nematic phase between 120–145°C, with potential applications in organic semiconductors .
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